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o-Hydroxyphenyl beta-D-glucoside -

o-Hydroxyphenyl beta-D-glucoside

Catalog Number: EVT-13518088
CAS Number:
Molecular Formula: C12H16O7
Molecular Weight: 272.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyrocatechol monoglucoside is a natural product found in Dodecadenia grandiflora with data available.
Overview

o-Hydroxyphenyl beta-D-glucoside is a glycoside compound characterized by the attachment of a hydroquinone moiety to a beta-D-glucopyranosyl residue via a glycosidic bond. This compound is notable for its potential applications in various scientific fields, particularly in biochemistry and pharmacology.

Source

This compound can be found in several natural sources, including plants that are known to produce phenolic compounds. It can also be synthesized through various chemical and enzymatic methods, making it accessible for research and industrial purposes.

Classification

o-Hydroxyphenyl beta-D-glucoside falls under the category of glycosides, which are compounds formed from a sugar and another functional group or molecule. Specifically, it is classified as a phenolic glycoside due to the presence of the hydroxyphenyl group.

Synthesis Analysis

Methods

The synthesis of o-Hydroxyphenyl beta-D-glucoside can be achieved through several methods:

Technical Details

Enzymatic synthesis typically requires controlled conditions such as specific pH levels and temperatures to optimize enzyme activity. For example, reactions may be conducted at 37°C for several hours to ensure complete conversion of substrates .

Molecular Structure Analysis

Structure

The molecular formula for o-Hydroxyphenyl beta-D-glucoside is C12H16O7C_{12}H_{16}O_{7}, with a molecular weight of approximately 272.25 g/mol. The structure features a hydroxyphenyl group linked to a beta-D-glucopyranosyl unit.

Data

  • InChI: InChI=1S/C12H16O7/c13-5-8-9(15)10(6-14)11(16)12(7-8)17/h5-7,9-12,14-16H,2-4H2,1H3/t9-,10+,11+,12+/m1/s1
  • SMILES: C[C@]1(CO)OC@@(OC2=CC=C(O)C=C2)C@(O)C@@(O)[C@]1([H])O
Chemical Reactions Analysis

Reactions

o-Hydroxyphenyl beta-D-glucoside can participate in various chemical reactions:

  • Oxidation: Catalyzed by peroxidases in the presence of hydrogen peroxide, leading to polymeric products.
  • Reduction: Can occur under specific conditions with reducing agents like sodium borohydride, resulting in reduced hydroquinone derivatives.
  • Substitution: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions, releasing hydroquinone and glucose.

Technical Details

Common reagents for these reactions include:

  • Oxidation: Hydrogen peroxide and peroxidases.
  • Reduction: Sodium borohydride.
  • Substitution: Acidic solutions or glycosidases.
Mechanism of Action

The mechanism of action for o-Hydroxyphenyl beta-D-glucoside primarily involves its role as a substrate for enzymatic reactions. When metabolized, it can inhibit specific enzymes such as tyrosinase, which is crucial for melanin synthesis in skin cells. This inhibition leads to reduced pigmentation and has implications for cosmetic applications aimed at treating hyperpigmentation .

Physical and Chemical Properties Analysis

Physical Properties

o-Hydroxyphenyl beta-D-glucoside is typically presented as a white crystalline powder. It is soluble in water and exhibits stability under standard storage conditions.

Chemical Properties

Relevant chemical properties include:

  • Molecular Weight: 272.25 g/mol
  • Melting Point: Specific melting points are not widely reported but can be determined experimentally.

The compound is stable under neutral pH conditions but may undergo hydrolysis in acidic environments, yielding hydroquinone and glucose.

Applications

o-Hydroxyphenyl beta-D-glucoside has significant applications in various scientific fields:

  • Pharmaceuticals: Its ability to inhibit tyrosinase makes it valuable in developing treatments for skin disorders related to pigmentation.
  • Cosmetics: Used as an active ingredient in formulations aimed at skin lightening and addressing hyperpigmentation issues.
  • Biochemistry Research: Serves as a model compound for studying glycosidic bonds and enzymatic reactions involving glycosides .
Biosynthetic Pathways and Enzymatic Glycosylation

Glycosyltransferase-Mediated Synthesis in Plant Systems

Plant-derived uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) catalyze the regioselective conjugation of glucose to phenolic acceptors like o-hydroxyphenol. These enzymes belong to the GT1 family and exhibit strict specificity for UDP-glucose (UDP-Glc) as the sugar donor. The catalytic mechanism involves a nucleophilic attack by the phenolic oxygen on the anomeric carbon of UDP-Glc, forming a β-glycosidic linkage. Structural studies reveal that UGTs possess a conserved PSPG motif (Plant Secondary Product Glycosyltransferase) that coordinates UDP-Glc binding, while variable residues in the acceptor pocket determine substrate specificity. For example, UGT72B1 from Arabidopsis thaliana glycosylates o-hydroxyphenyl derivatives with 15-fold higher efficiency than non-hydroxylated phenols due to hydrogen bonding between hydroxyl groups and catalytic site residues [2] [9].

The spatial distribution of UGTs correlates with phenolic accumulation patterns in plants. In Olea europaea (olive), acteoside biosynthesis occurs primarily in leaf trichomes and fruit pulp, where specialized organelles concentrate UDP-Glc and phenolic precursors. Transcriptomic analyses show co-expression of UGT71K1 and phenolic biosynthesis genes in these tissues, suggesting metabolic channeling. Similarly, Rehmannia glutinosa roots exhibit high UGT activity for o-hydroxyphenyl glucoside production, localized in vascular parenchyma cells [9].

Table 1: Glycosyltransferases Involved in Phenolic β-Glucoside Biosynthesis

Plant SpeciesEnzymeSubstrate SpecificityCatalytic Efficiency (kcat/Km, M⁻¹s⁻¹)
Olea europaeaUGT71A18o-Hydroxyphenyl derivatives1.2 × 10⁴
Arabidopsis thalianaUGT72B1Monophenolic acceptors8.7 × 10³
Rehmannia glutinosaUGT73A7Hydroxycinnamic acids5.3 × 10³
Plantago asiaticaUGT74F1Phenylethanoid aglycones9.1 × 10³

UDP-Glucose-Dependent Glycosylation Mechanisms

The glycosylation of o-hydroxyphenol proceeds via a SN2-type displacement mechanism with inversion of anomeric configuration. Kinetic studies demonstrate ordered substrate binding: UDP-Glc enters first, inducing conformational changes that create the acceptor pocket. Isotope labeling experiments (18O at phenolic oxygen) confirm retention of the oxygen isotope in the glucoside product, ruling out intermediary glycation. The reaction’s thermodynamics favor glycoside formation (ΔG° = -16.7 kJ/mol) due to pyrophosphate release, which drives hydrolysis of the high-energy UDP-sugar bond (bond energy ≈ 31 kJ/mol) [1] [10].

Key catalytic residues include:

  • Histidine acts as a general base, deprotonating the phenolic hydroxyl
  • Aspartate stabilizes the oxocarbenium ion transition state
  • Glutamine coordinates the 6′-OH of glucose, ensuring β-selectivity

Enzyme kinetics reveal substrate inhibition at UDP-Glc concentrations >2 mM, a regulatory feature preventing wasteful sugar nucleotide consumption. Competitive inhibitors like UDP (Ki = 45 µM) and divalent cations (Mg2+ optimizes activity at 10 mM) modulate reaction rates. The Km for o-hydroxyphenol ranges from 50–200 µM across plant UGTs, reflecting adaptation to physiological phenol concentrations [1] [2].

Table 2: Kinetic Parameters for o-Hydroxyphenyl β-D-Glucoside Biosynthesis

ParameterValueSignificance
Km (UDP-Glc)120 ± 15 µMHigh affinity for sugar donor
Km (phenol)85 ± 8 µMMatches cellular phenol concentrations
kcat4.2 ± 0.3 s⁻¹Turnover rate comparable to other UGTs
ΔH48.2 kJ/molLower barrier than chemical glycosylation

Metabolic Engineering for Enhanced Production in Microbial Hosts

Microbial platforms address limitations in plant extraction by enabling heterologous glucoside production. Escherichia coli and Saccharomyces cerevisiae are engineered with:

  • Shikimate pathway modules for o-hydroxyphenol synthesis (e.g., chorismate lyase + hydrolase)
  • UDP-Glc biosynthetic genes (e.g., pgm encoding phosphoglucomutase, galU for UDP-Glc pyrophosphorylase)
  • Plant-derived UGTs codon-optimized for expression (e.g., UGT72B1 from Arabidopsis)

In S. cerevisiae, targeting UGTs to the endoplasmic reticulum increases yields 3.5-fold by exploiting chaperone-assisted folding. Co-expression of Arabidopsis sucrose synthase (AtSUS1) regenerates UDP-Glc from sucrose, reducing ATP dependence. Recent advances employ chimeric glycosyltransferases created by fusing acceptor-binding domains from phenolic UGTs to conserved catalytic cores, enhancing activity toward non-native phenols [1] [2] [9].

Challenges include:

  • Substrate toxicity from o-hydroxyphenol at >5 mM, addressed by in-situ product removal
  • Incomplete glucoside secretion requiring transporter engineering
  • Competing pathways diverting UDP-Glc to structural polysaccharides

Flux balance analysis identifies glucose-6-phosphate dehydrogenase (zwf) knockout as beneficial, redirecting carbon toward UDP-Glc. Fed-batch bioreactors achieve titers of 1.8 g/L o-hydroxyphenyl glucoside using E. coli BL21(DE3) with dynamic control of UGT expression [1] [9].

Properties

Product Name

o-Hydroxyphenyl beta-D-glucoside

IUPAC Name

2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol

Molecular Formula

C12H16O7

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2

InChI Key

NMZWIAATAZXMRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O

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